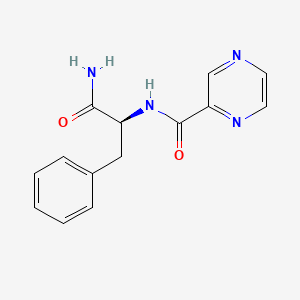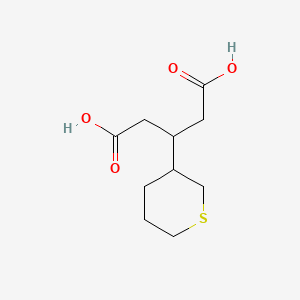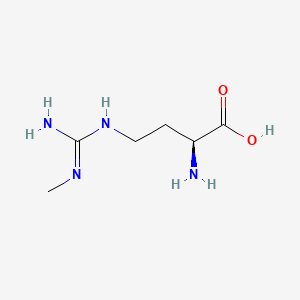
nomega-Methyl L-norarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nomega-Methyl L-norarginine is a derivative of the amino acid arginine. It is known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nomega-Methyl L-norarginine can be synthesized through a two-step process starting from Nalpha-protected ornithine. The first step involves the reaction of Nalpha-protected ornithine with ArSO2N=C(SMe)2 to form the intermediate product. This intermediate is then subjected to further reactions to yield chemically and optically pure Nomega-substituted arginine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of solid-phase peptide synthesis using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistries. These methods allow for the efficient production of high-purity compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Nomega-Methyl L-norarginine primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
Nomega-Methyl L-norarginine has several scientific research applications:
Chemistry: It is used as a biochemical tool to study the role of nitric oxide in various chemical processes.
Biology: The compound is employed in research to understand the biological functions of nitric oxide and its impact on cellular processes.
Medicine: This compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and neurological disorders
Mechanism of Action
Nomega-Methyl L-norarginine exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Nomega-Hydroxy-nor-L-arginine: Another inhibitor of nitric oxide synthase, used widely in research to study the interplay between arginase and nitric oxide synthase.
Nomega-Nitro-L-arginine: A nitro derivative of arginine, also an inhibitor of nitric oxide synthase, commonly used as a biochemical tool.
Uniqueness
Nomega-Methyl L-norarginine is unique due to its specific methylation at the Nomega position, which provides distinct biochemical properties compared to other arginine derivatives. This methylation enhances its ability to inhibit nitric oxide synthase, making it particularly useful in studies focused on nitric oxide-related pathways and diseases .
Properties
IUPAC Name |
(2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPIABCWQMIHNO-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60658743 |
Source


|
| Record name | (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186308-99-6 |
Source


|
| Record name | (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
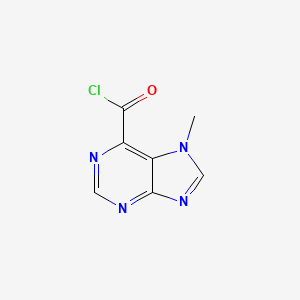
![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
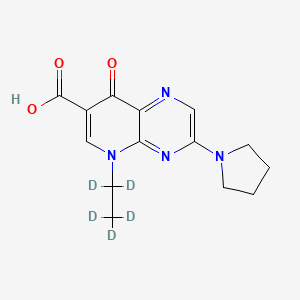
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![(3R)-3-[(S)-1-(METHYLAMINO)ETHYL]PYRROLIDINE](/img/new.no-structure.jpg)
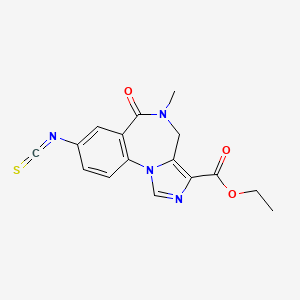
![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
